benzaldehyde O-4-(heptyloxy)phenylcarbamoyl oxime
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Overview
Description
Preparation Methods
The synthesis of Benzaldehyde O-4-(heptyloxy)phenylcarbamoyl oxime involves several steps. One common synthetic route includes the reaction of benzaldehyde with O-4-(heptyloxy)phenyl isocyanate to form the corresponding carbamate. This intermediate is then treated with hydroxylamine to yield the oxime derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .
Chemical Reactions Analysis
Benzaldehyde O-4-(heptyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding nitroso derivative.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can undergo nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction yields amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzaldehyde O-4-(heptyloxy)phenylcarbamoyl oxime involves the inhibition of FAAH. FAAH is an enzyme that degrades bioactive fatty acid amides, such as anandamide, which are involved in various physiological processes . By inhibiting FAAH, this compound increases the levels of these bioactive molecules, thereby modulating their signaling pathways . This can result in analgesic, anti-inflammatory, and other therapeutic effects .
Comparison with Similar Compounds
Benzaldehyde O-4-(heptyloxy)phenylcarbamoyl oxime is unique among oxime carbamates due to its specific structure and inhibitory effects on FAAH. Similar compounds include:
Benzaldehyde O-4-(octyloxy)phenylcarbamoyl oxime: This compound has a similar structure but with an octyloxy group instead of a heptyloxy group.
Benzaldehyde O-4-(nonoxy)phenylcarbamoyl oxime: Another similar compound with a nonoxy group.
Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime: This compound has a decyloxy group.
These compounds share similar chemical properties and biological activities but differ in their specific alkyl chain lengths, which can affect their solubility, bioavailability, and overall efficacy .
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
[(E)-benzylideneamino] N-(4-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-9-16-25-20-14-12-19(13-15-20)23-21(24)26-22-17-18-10-7-6-8-11-18/h6-8,10-15,17H,2-5,9,16H2,1H3,(H,23,24)/b22-17+ |
InChI Key |
QGTJCMKYCHZBTK-OQKWZONESA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2 |
Origin of Product |
United States |
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